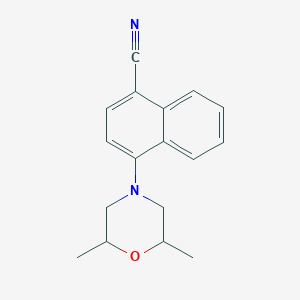![molecular formula C15H25N3O B11856356 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane](/img/structure/B11856356.png)
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[56]dodecane is a complex organic compound that features a unique spiro structure
準備方法
The synthesis of 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrole derivative, followed by the formation of the spiro structure through cyclization reactions. Common reagents used in these reactions include formaldehyde, tetrahydrofuran (THF), and various catalysts . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
化学反応の分析
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
科学的研究の応用
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including neurodegenerative disorders and cancer.
作用機序
The mechanism by which 11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spiro structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. Detailed studies using molecular docking and in vitro assays are essential to elucidate these mechanisms .
類似化合物との比較
11-((1-Methyl-1H-pyrrol-2-yl)methyl)-8-oxa-3,11-diazaspiro[5.6]dodecane can be compared with other spiro compounds and pyrrole derivatives:
Spiro Compounds: Similar compounds include spirooxindoles and spirocyclic lactams, which also feature spiro structures but differ in their functional groups and biological activities.
Pyrrole Derivatives: Compounds like 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl) acetamide share the pyrrole core but have different substituents and applications.
The uniqueness of this compound lies in its combination of the spiro structure with the pyrrole ring, offering a distinct set of chemical and biological properties.
特性
分子式 |
C15H25N3O |
|---|---|
分子量 |
263.38 g/mol |
IUPAC名 |
11-[(1-methylpyrrol-2-yl)methyl]-8-oxa-3,11-diazaspiro[5.6]dodecane |
InChI |
InChI=1S/C15H25N3O/c1-17-8-2-3-14(17)11-18-9-10-19-13-15(12-18)4-6-16-7-5-15/h2-3,8,16H,4-7,9-13H2,1H3 |
InChIキー |
OTRMEPZFGDVYDV-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C1CN2CCOCC3(C2)CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Phenyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11856281.png)

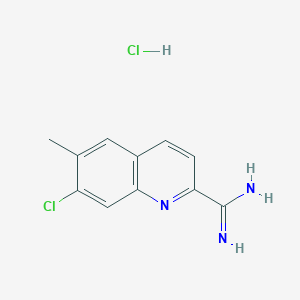

![Methyl 6-chloro-2-mercapto-1-methyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11856317.png)

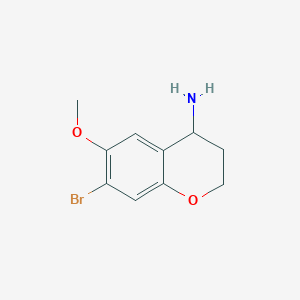
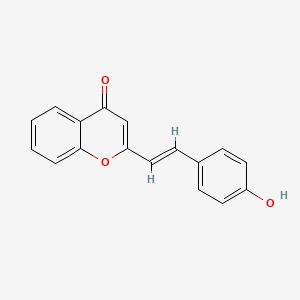
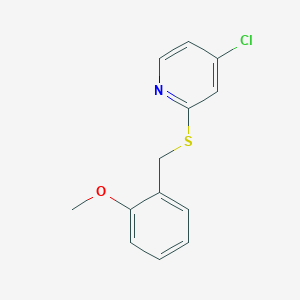

![2-(3,5-dichlorophenyl)-Imidazo[1,2-a]pyridine](/img/structure/B11856349.png)
![tert-Butyl [6-(methylamino)-3H-purin-3-yl]acetate](/img/structure/B11856353.png)

